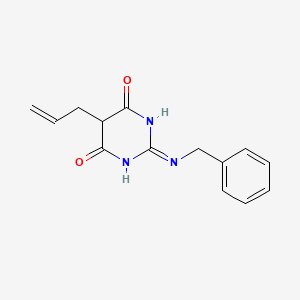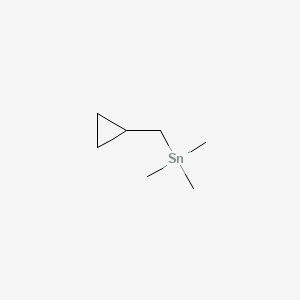
Stannane, (cyclopropylmethyl)trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, (cyclopropylmethyl)trimethyl- is an organotin compound with the molecular formula C₇H₁₆Sn It belongs to the class of organometallic compounds where tin is bonded to carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of stannane, (cyclopropylmethyl)trimethyl- typically involves the stannylation of cyclopropylmethyl halides with trimethyltin reagents. One common method is the reaction of cyclopropylmethyl bromide with trimethyltin chloride in the presence of a suitable base, such as sodium hydride, under an inert atmosphere . The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired stannane compound.
Industrial Production Methods
Industrial production of organotin compounds, including stannane, (cyclopropylmethyl)trimethyl-, often involves large-scale stannylation reactions using similar methodologies as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Stannane, (cyclopropylmethyl)trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: Nucleophilic substitution reactions can replace the cyclopropylmethyl or trimethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various organotin oxides, hydrides, and substituted stannanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Stannane, (cyclopropylmethyl)trimethyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of stannane, (cyclopropylmethyl)trimethyl- involves its interaction with molecular targets through the tin-carbon bonds. The compound can participate in radical reactions, where the tin atom stabilizes radical intermediates, facilitating various chemical transformations. The pathways involved often include the formation of stannyl radicals and their subsequent reactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyltin chloride: Another organotin compound with similar reactivity but different substituents.
Cyclopropylmethyl bromide: A precursor in the synthesis of stannane, (cyclopropylmethyl)trimethyl-.
Tributyltin hydride: A commonly used organotin hydride in organic synthesis.
Uniqueness
Stannane, (cyclopropylmethyl)trimethyl- is unique due to its specific combination of cyclopropylmethyl and trimethyl groups, which confer distinct reactivity and properties compared to other organotin compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both research and industrial applications .
Propriétés
Numéro CAS |
51675-53-7 |
|---|---|
Formule moléculaire |
C7H16Sn |
Poids moléculaire |
218.91 g/mol |
Nom IUPAC |
cyclopropylmethyl(trimethyl)stannane |
InChI |
InChI=1S/C4H7.3CH3.Sn/c1-4-2-3-4;;;;/h4H,1-3H2;3*1H3; |
Clé InChI |
CAZNBDANRQXPJU-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)CC1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


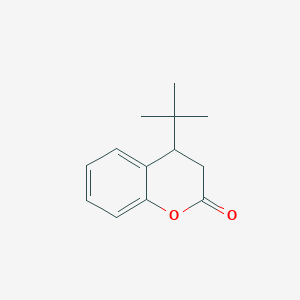
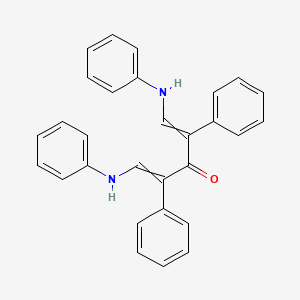
![Azocino[1,2-A]benzimidazole](/img/structure/B14664837.png)
![4,4-Diphenyl-3-oxatricyclo[4.2.1.02,5]nonane](/img/structure/B14664845.png)
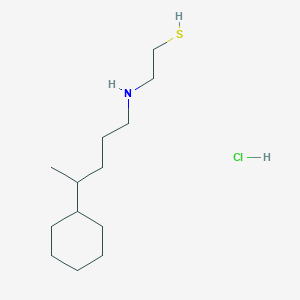
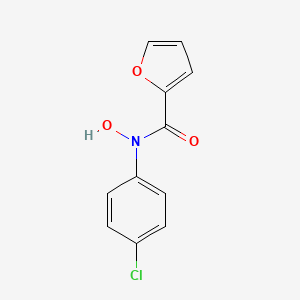

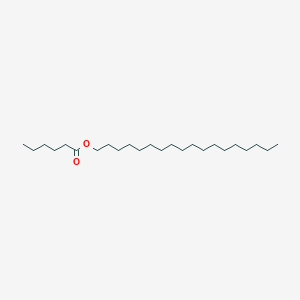
![(3Z)-3-[(2-Methylphenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14664882.png)
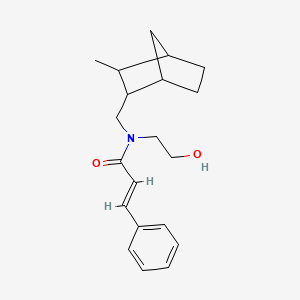
![4-Nitroso-4-azatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B14664894.png)
![1-[2-({[5-(Diethylamino)-2-{(e)-[4-(dimethylsulfamoyl)phenyl]diazenyl}phenyl]sulfonyl}amino)ethyl]pyridinium chloride](/img/structure/B14664901.png)
